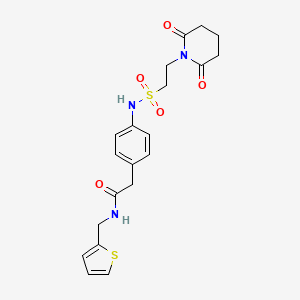

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Description

2-(4-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. Key features include:

- Core scaffold: A phenyl ring connected via an ethylsulfonamide linker to a 2,6-dioxopiperidine moiety.

- Pharmacophoric elements: The 2,6-dioxopiperidine group is structurally analogous to immunomodulatory drugs (e.g., lenalidomide), suggesting proteasome inhibition or cereblon-binding activity . The sulfonamide linker enhances solubility and hydrogen-bonding capacity, while the thiophene moiety may improve metabolic stability compared to phenyl analogs .

Properties

IUPAC Name |

2-[4-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c24-18(21-14-17-3-2-11-29-17)13-15-6-8-16(9-7-15)22-30(27,28)12-10-23-19(25)4-1-5-20(23)26/h2-3,6-9,11,22H,1,4-5,10,12-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPGDANLXXDPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Attachment of the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction, where the sulfonamide derivative reacts with a halogenated benzene compound.

Incorporation of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition or receptor binding studies.

Medicine

Medicinally, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and the compound’s unique structure might offer new avenues for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural complexity and functional diversity.

Mechanism of Action

The mechanism of action of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, potentially blocking their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Analogues with Heterocyclic Acetamide Moieties

Table 2: Heterocyclic Substituent Impact

Key Observations :

- Thiophene-containing analogs (e.g., Compound 55) exhibit distinct electronic profiles compared to thiazole or triazole derivatives, affecting solubility and target selectivity.

- The sulfonamide linker in the target compound may confer superior pharmacokinetics over triazole or thioether-linked analogs .

Biological Activity

The compound 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dioxopiperidine moiety that may influence its pharmacokinetic properties.

- A sulfonamide group which is often associated with antimicrobial activity.

- A thiophen-2-ylmethyl group that enhances the compound's electron-donating ability, potentially increasing its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For example, studies on related piperidine derivatives have shown their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and modulation of cell cycle progression . The structural components of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide are hypothesized to contribute to similar anticancer effects.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the thiophene ring may further enhance this activity due to its ability to interact with various biological targets .

The proposed mechanism of action for 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It may bind to various receptors, altering their activity and leading to downstream biological effects.

Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of structurally related compounds, demonstrating significant cytotoxicity against tumor cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation .

Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial efficacy of sulfonamide-containing compounds. Results indicated that these compounds effectively inhibited the growth of several bacterial strains, supporting their potential use as therapeutic agents against infections.

Comparative Analysis

To better understand the unique properties of 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, a comparison with similar compounds is presented in the table below:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Compound A | Similar structure with different side chains | Anticancer | Apoptosis induction |

| Compound B | Lacks sulfonamide group | Lower antimicrobial activity | N/A |

| Compound C | Contains thiophene but different core structure | Moderate anticancer and antimicrobial | Enzyme inhibition |

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thyphen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling and acetamide formation. A typical approach involves reacting intermediates like 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur, followed by hydrazine hydrate treatment to introduce the thioxoacetamide moiety . Optimization should employ Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can identify critical parameters (e.g., reflux time, stoichiometry) affecting yield and purity, reducing trial-and-error inefficiencies . Computational reaction path searches (e.g., quantum chemical calculations) may predict optimal intermediates and transition states, enabling targeted experimental validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Comprehensive characterization requires NMR (¹H/¹³C), IR, mass spectrometry, and elemental analysis. For example, ¹H NMR can confirm sulfonamide and acetamide linkages, while IR validates carbonyl and sulfonyl groups . Conflicting data (e.g., unexpected splitting in NMR) should be addressed via:

- Replicating synthesis under controlled conditions.

- Cross-validation with alternative techniques (e.g., HSQC for carbon-proton correlation).

- Thermal analysis (DSC/TGA) to check for polymorphic variations or impurities .

Advanced Research Questions

Q. How can computational quantum chemistry guide the prediction of reaction intermediates and transition states for this compound?

- Methodological Answer : Density Functional Theory (DFT) or ab initio methods can model reaction pathways, such as sulfonamide formation or piperidinyl ring cyclization. For instance, transition state analysis may reveal energy barriers for key steps (e.g., nucleophilic substitution at the ethylsulfonamido group). Experimental validation via in situ FTIR or LC-MS can monitor intermediate formation, aligning computational predictions with empirical data . A feedback loop integrating experimental results into computational refinements enhances accuracy .

Q. What statistical experimental design strategies are effective for optimizing synthesis parameters (e.g., yield, enantiomeric purity)?

- Methodological Answer : Response Surface Methodology (RSM) or Taguchi designs are optimal for multi-variable optimization. For example:

| Factor | Range Tested | Response (Yield%) |

|---|---|---|

| Temperature (°C) | 60–120 | 45–82 |

| Solvent (DMF/EtOH) | 1:1–1:5 v/v | 58–91 |

| Such designs identify interactions between factors (e.g., solvent polarity-temperature trade-offs) and reduce experimental runs by >50% . |

Q. How can discrepancies between in silico predictions (e.g., binding affinity) and experimental bioactivity data be systematically addressed?

- Methodological Answer : Discrepancies often arise from unmodeled variables (e.g., solvent effects, protein flexibility). Mitigation strategies include:

- Re-evaluating computational parameters (e.g., solvation models in molecular docking).

- Validating binding assays with orthogonal techniques (e.g., SPR vs. ITC).

- Incorporating machine learning to refine QSAR models using experimental outliers .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Membrane reactors or continuous-flow systems enhance heat/mass transfer, critical for exothermic sulfonamide coupling. Powder technology (e.g., fluidized bed reactors) improves mixing efficiency for heterogeneous reactions . Computational fluid dynamics (CFD) simulations can predict hotspots or dead zones, guiding reactor modifications .

Q. How can multi-technique validation resolve structural ambiguities when single-crystal X-ray diffraction is unfeasible?

- Methodological Answer : Combine:

- Powder XRD : Assess crystallinity and phase purity.

- Solid-state NMR : Probe hydrogen bonding and molecular packing.

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity impacts on stability .

Conflicting data (e.g., amorphous vs. crystalline phases) require thermal (DSC) and microscopic (SEM) cross-correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.